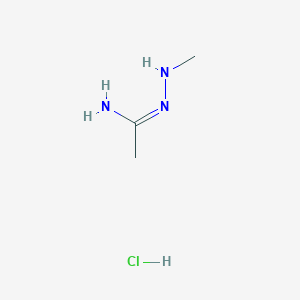

N'-(methylamino)ethanimidamide hydrochloride

Description

Properties

IUPAC Name |

N'-(methylamino)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.ClH/c1-3(4)6-5-2;/h5H,1-2H3,(H2,4,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATMBMWMXIULOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC)/N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(methylamino)ethanimidamide hydrochloride typically involves the reaction of methylamine with ethanimidamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Reactants: Methylamine and ethanimidamide.

Conditions: The reaction is conducted in an aqueous solution with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N’-(methylamino)ethanimidamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves:

Large-scale Reactors: Use of large reactors to mix methylamine and ethanimidamide.

Purification: The product is purified through crystallization or other separation techniques.

Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(methylamino)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to simpler amine compounds.

Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of N’-(methylamino)ethanimidamide oxide.

Reduction: Formation of simpler amine compounds.

Substitution: Formation of substituted ethanimidamide derivatives.

Scientific Research Applications

N’-(methylamino)ethanimidamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N’-(methylamino)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Protein Interaction: It can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Chemical Properties

Acetamidine Hydrochloride

- Simplest analog : Lacks substituents, making it a baseline for amidine reactivity.

- Applications: Used in studying nitric oxide synthase (NOS) inhibition due to its ability to bind arginine analogs .

- Key difference: Lower molecular weight (94.54 vs. 227.27) and absence of methylamino group reduce steric hindrance, enhancing enzyme interaction but limiting target specificity.

1400W

- Structural complexity: The benzyl-aminomethyl group increases lipophilicity, improving membrane permeability and selectivity for inducible NOS (iNOS) over other isoforms .

- Pharmacological impact: 1400W exhibits 50–100-fold greater potency for iNOS compared to neuronal NOS (nNOS), unlike the parent amidine .

Phenacaine Hydrochloride

- Aromatic substituents : The bis(4-ethoxyphenyl) groups confer strong hydrophobic interactions, enabling use as a local anesthetic .

- Clinical relevance : Demonstrates how bulky substituents shift applications from enzyme modulation to receptor-based analgesia.

Nitro/Hydroxylamine Derivatives

- N'-Hydroxy-2-(4-nitrophenyl)ethanimidamide (24) : The 4-nitrophenyl and hydroxylamine groups enhance antiplasmodial activity (93% yield in synthesis) but may introduce oxidative instability .

- N'-Hydroxyethanimidamide hydrochloride : The hydroxylamine group increases nucleophilicity, making it prone to oxidation but useful in metal chelation .

Biological Activity

N'-(Methylamino)ethanimidamide hydrochloride is a compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

- Molecular Formula : C₄H₁₃ClN₄

- Molecular Weight : 146.64 g/mol

- Chemical Structure : The compound consists of an ethanimidamide backbone with a methylamino group attached to the nitrogen atom.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and potentially leading to changes in metabolic pathways. This interaction is crucial for its role in biochemical pathways and therapeutic applications.

- Receptor Modulation : N'-(methylamino)ethanimidamide may also act as a modulator for certain receptors, impacting signaling pathways that are vital for cellular responses.

In Vitro Studies

Several studies have investigated the biological effects of this compound in vitro:

- Cytotoxicity : Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. For instance, it was observed to induce apoptosis in HepG2 liver cancer cells through the generation of reactive oxygen species (ROS) .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of specific bacterial strains. This aspect warrants further investigation to understand its potential as an antimicrobial agent.

In Vivo Studies

While in vitro studies provide initial insights, in vivo research is essential for understanding the compound's efficacy and safety:

- Animal Models : Limited studies have been conducted using animal models to evaluate the pharmacokinetics and therapeutic effects of this compound. These studies are crucial for assessing its potential applications in human medicine .

Case Study 1: Anticancer Effects

A study focused on the anticancer effects of this compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction. Histological analysis indicated increased apoptosis markers in treated tumors compared to controls .

Case Study 2: Antimicrobial Properties

In another case study, researchers evaluated the antimicrobial efficacy of N'-(methylamino)ethanimidamide against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial viability, suggesting its potential as a new antimicrobial agent. Further studies are needed to elucidate the mechanism behind this activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Methyl-N-ethylamine | Simple amine | Limited biological activity |

| Ethanimidamide | Parent compound | Moderate enzyme interaction |

| N'-(Methylamino)ethanimidamide | Complex structure | Significant anticancer and antimicrobial properties |

The unique structural characteristics of this compound allow it to exhibit broader biological activities compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural characterization methods for N'-(methylamino)ethanimidamide hydrochloride?

- Answer : The molecular formula is C₈H₁₃ClN₄ (Mol. weight: 227.27 g/mol). Structural characterization typically employs ¹H/¹³C NMR spectroscopy to confirm the presence of methylamino and ethanimidamide groups, while X-ray crystallography resolves bond angles and crystal packing . High-resolution mass spectrometry (HRMS) validates molecular weight with an exact mass of 227.27 Da . Purity assessment (≥95%) is conducted via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What synthetic routes are optimized for this compound, and how are impurities controlled?

- Answer : Synthesis involves condensation of methylamine with ethanimidamide precursors under inert atmospheres to prevent oxidation. Key steps include:

- Reaction of N-methylaminoethanol with acetic anhydride to form intermediates .

- Salt formation via HCl treatment to yield the hydrochloride form .

- Purification via recrystallization in ethanol/water mixtures to remove unreacted methylamine and byproducts. Continuous flow reactors enhance yield (≥85%) and reduce side reactions . Impurity profiles are monitored using LC-MS to detect residual solvents or degradation products .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : The compound is hygroscopic and irritant. Key protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .

- Storage : Airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound interact with nitric oxide synthase (NOS) isoforms, and what experimental models validate these effects?

- Answer : The compound acts as a selective inhibitor of inducible NOS (iNOS) with IC₅₀ values <10 µM in macrophage assays. Competitive binding assays using radiolabeled L-arginine show displacement at the substrate-binding site . In vivo, colonic hyperalgesia models in rodents demonstrate reduced inflammation (↓40% TNF-α levels) when dosed at 5 mg/kg intraperitoneally . Conflicting data on neuronal NOS (nNOS) inhibition (IC₅₀ >100 µM) highlight the need for isoform-specific activity assays .

Q. What computational strategies are employed to predict the binding affinity of this compound to enzymatic targets?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with iNOS. Key findings:

- Hydrogen bonding between the ethanimidamide group and Glu377 residue stabilizes the inhibitor-enzyme complex.

- Free energy calculations (MM/PBSA) predict binding affinities (ΔG = -9.2 kcal/mol), correlating with experimental IC₅₀ values .

- Pharmacophore models prioritize structural analogs with enhanced selectivity .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Answer : Stability studies using UV-Vis spectroscopy reveal:

- Optimal pH : 4–6 (half-life >48 hours). Degradation accelerates at pH >7 due to hydrolysis of the ethanimidamide group .

- Solvent effects : Aqueous solutions with 10% DMSO maintain >90% stability at 25°C for 24 hours. LC-MS identifies degradation products (e.g., methylamine and acetic acid) under acidic/basic conditions .

Q. What contradictions exist in reported biological activities of N'-(methylamino)ethanimidamide derivatives, and how are these resolved experimentally?

- Answer : Discrepancies in iNOS vs. nNOS inhibition are addressed via:

- Isoform-specific assays : Recombinant human iNOS/nNOS expressed in HEK293 cells.

- Kinetic analysis : Lineweaver-Burk plots confirm competitive inhibition for iNOS (Km unchanged, Vmax reduced) but non-competitive for nNOS .

- Structural analogs : Modifying the methylamino group to ethylamino reduces iNOS selectivity (IC₅₀ increases 5-fold), validating the methyl group’s role in target binding .

Methodological Notes

- Data Validation : Cross-reference PubChem CID entries (e.g., CID 16227-06-8) for spectral libraries and toxicity profiles .

- Contradiction Resolution : Use dose-response curves and knockout animal models to isolate target-specific effects .

- Advanced Purification : Preparative HPLC with trifluoroacetic acid (0.1% v/v) improves purity for crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.